molecular formula C21H22O8 B083078 Hexa-O-methylmyricitin CAS No. 14813-27-5

Hexa-O-methylmyricitin

Cat. No.: B083078
CAS No.: 14813-27-5
M. Wt: 402.4 g/mol
InChI Key: CMRBCUQYNLDSKE-UHFFFAOYSA-N
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Description

Hexa-O-methylmyricitin is a methylated derivative of myricetin, a naturally occurring flavonoid found in various plants. This compound is characterized by the presence of six methoxy groups attached to the myricetin core structure. Myricetin itself is known for its antioxidant, anti-inflammatory, and anticancer properties, and the methylation enhances its solubility and stability, making this compound a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexa-O-methylmyricitin can be synthesized through the methylation of myricetin. The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Hexa-O-methylmyricitin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Hexa-O-methylmyricitin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexa-O-methylmyricitin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Hexa-O-methylmyricitin shares structural similarities with other flavonoids such as:

    Myricetin: The parent compound with similar biological activities but lower solubility and stability.

    Quercetin: Another flavonoid with potent antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Apigenin: Exhibits anti-inflammatory and neuroprotective activities.

Uniqueness: this compound stands out due to its enhanced solubility and stability, which make it more suitable for various applications compared to its non-methylated counterparts .

Properties

IUPAC Name

3,5,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O8/c1-23-12-9-13(24-2)17-14(10-12)29-19(21(28-6)18(17)22)11-7-15(25-3)20(27-5)16(8-11)26-4/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRBCUQYNLDSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14813-27-5
Record name Hexa-O-methylmyricitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014813275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXA-O-METHYLMYRICITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5J17BI02D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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